molecular formula C22H28N2O B10790944 1-(2-(2-(Cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine

1-(2-(2-(Cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine

Cat. No.: B10790944
M. Wt: 336.5 g/mol
InChI Key: AQGRUVIDIWOMIH-UHFFFAOYSA-N
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Description

1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is characterized by the presence of a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a piperazine moiety through a phenylethyl linkage.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to act as agonists or antagonists at various receptor sites, including GABA receptors . This interaction can lead to the modulation of neurotransmitter release and other cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-(2-(2-(cyclopropylmethoxy)phenyl)-1-phenylethyl)piperazine is unique due to the presence of the cyclopropylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

1-[2-[2-(cyclopropylmethoxy)phenyl]-1-phenylethyl]piperazine

InChI

InChI=1S/C22H28N2O/c1-2-6-19(7-3-1)21(24-14-12-23-13-15-24)16-20-8-4-5-9-22(20)25-17-18-10-11-18/h1-9,18,21,23H,10-17H2

InChI Key

AQGRUVIDIWOMIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC=C2CC(C3=CC=CC=C3)N4CCNCC4

Origin of Product

United States

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